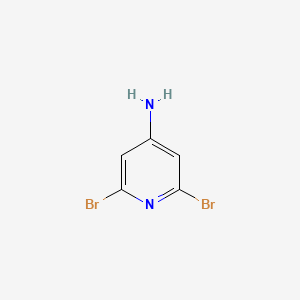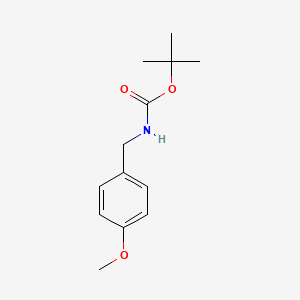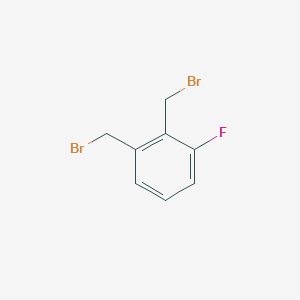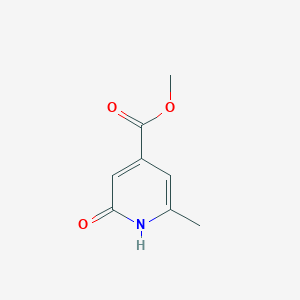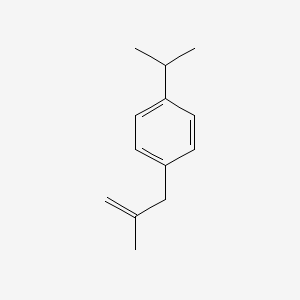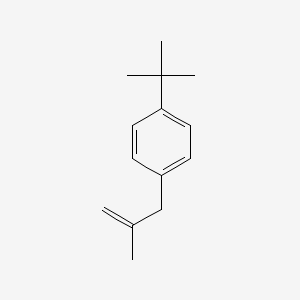
(trans,trans)-4-Butyl-4'-(4-fluorophenyl)-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) is a compound characterized by its unique structural configuration. It belongs to the class of cycloalkanes, which are known for their ring structures and stereoisomerism. This compound is particularly notable for its trans,trans configuration, which affects its physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) typically involves the use of cyclohexane derivatives and fluorophenyl compounds. One common method is the anionic polymerization technique, which allows for precise control over the molecular structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired trans,trans configuration is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale anionic polymerization processes. These methods are optimized for high yield and purity, often utilizing advanced catalysts and reaction vessels to maintain the necessary conditions for the trans,trans configuration .
Analyse Chemischer Reaktionen
Types of Reactions
(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce this compound.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
(trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoisomerism and reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Wirkmechanismus
The mechanism of action of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The trans,trans configuration allows it to fit into certain binding sites on proteins or enzymes, potentially altering their activity. This compound may also interact with cell membranes, affecting their fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (cis,cis)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
- (cis,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
- (trans,cis)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane)
Uniqueness
The uniqueness of (trans,trans)-4-Butyl-4’-(4-fluorophenyl)-1,1’-bi(cyclohexane) lies in its specific trans,trans configuration, which imparts distinct physical and chemical properties compared to its cis or mixed isomers. This configuration can influence its reactivity, stability, and interaction with other molecules .
Eigenschaften
IUPAC Name |
1-[4-(4-butylcyclohexyl)cyclohexyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F/c1-2-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWKTEGHHGSVMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557049 |
Source


|
| Record name | 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82832-28-8 |
Source


|
| Record name | 1~4~-Butyl-3~4~-fluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
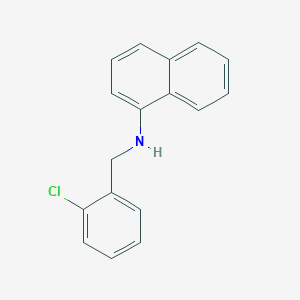

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)
![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)

![Thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1315675.png)
